

Technical Support Center: Minimizing Dye Migration with Solvent Red 179

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Solvent red 179*

Cat. No.: *B15553296*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing dye migration when using Solvent Red 179 in plastics.

Introduction to Solvent Red 179

Solvent Red 179 is a yellowish-red, polymer-soluble dye known for its high heat resistance, good light fastness, and strong tinting strength.^{[1][2]} It is widely used for coloring a variety of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET).^{[3][4][5]} While it is noted for good migration resistance, issues can still arise under certain conditions.^{[1][2]}

Properties of Solvent Red 179

Property	Value	Source(s)
C.I. Name	Solvent Red 179	[5]
CAS No.	89106-95-5, 6829-22-7	[3] [5]
Appearance	Yellowish Red Powder	[1] [3]
Heat Resistance	Up to 300°C in PS	[1] [3] [5]
Light Fastness (in PS)	Grade 8 (Superior)	[1] [3]
Melting Point	251°C	[1] [3] [5]
Molecular Formula	C22H12N2O	[5]
Molecular Weight	320.34	[5]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving Solvent Red 179.

Q: Why is dye migration occurring on the surface of my plastic part after processing?

A: Dye migration is the movement of colorant from within the plastic to its surface.[\[6\]](#) This can happen for several reasons:

- Polymer Type: Crystalline plastics, like polyolefins, have a looser molecular structure that can allow dye molecules to move, whereas amorphous plastics (e.g., PS, ABS, PC) have a more rigid structure that typically restricts movement at room temperature.[\[6\]](#)[\[7\]](#)
- Processing Temperature: Excessive heat during processing can increase the mobility of dye molecules, leading to migration as the plastic cools and the dye becomes supersaturated in the polymer matrix.[\[8\]](#)[\[9\]](#)
- Incompatible Additives: Certain additives, such as some plasticizers or lubricants, can interact with the dye and facilitate its movement to the surface.[\[8\]](#)

- Dye Concentration: Using an excessive concentration of Solvent Red 179 can lead to a supersaturated state within the polymer, causing the excess dye to migrate.[6][8]

Troubleshooting Steps:

- Verify Polymer Compatibility: Ensure that the plastic being used is recommended for Solvent Red 179. It performs best in amorphous engineering plastics like PC, PS, and ABS.[2][4]
- Optimize Processing Temperature: Lower the processing temperature to the minimum required for proper molding, while ensuring the dye is fully dissolved and dispersed.[2][10]
- Review Additive Package: Check for compatibility between all additives (plasticizers, slip agents, etc.) and Solvent Red 179. Consider using additives with lower migration potential.
- Adjust Dye Loading: Reduce the concentration of Solvent Red 179 to the recommended dosage (e.g., 0.05% for transparent applications) to avoid supersaturation.[1]

Q: The color of the final product is inconsistent or has streaks. What is the cause?

A: Inconsistent coloring is typically a result of poor dispersion of the dye within the plastic matrix.[8]

- Insufficient Mixing: If the dye is not adequately mixed with the resin, it can lead to areas of high and low concentration, resulting in streaks or color variations.[8]
- Improper Processing Temperature: A temperature that is too low may not allow the dye to dissolve completely in the polymer melt.[2]
- Machine and Process Variations: Differences in injection molding machines, screw design, or back pressure can affect the mixing and dispersion of the colorant.[11]

Troubleshooting Steps:

- Improve Dispersion: Ensure sufficient mixing and shear during processing to achieve a homogenous distribution of the dye. Using a masterbatch can help improve dispersion.[2]

- Optimize Temperature and Back Pressure: Adjust the processing temperature to ensure complete dissolution of the dye.[2] Increasing the back pressure on the injection molding machine can also improve the mixing effect.[7]
- Standardize Process: Maintain consistent processing parameters (temperature, screw speed, etc.) across different batches to ensure color consistency.[8]

Q: A powdery deposit is forming on the mold surface during processing. What is this and how can it be prevented?

A: This phenomenon is likely dye sublimation. Sublimation occurs when the dye transitions directly from a solid to a gas at high temperatures and then deposits on cooler surfaces, like the mold.[9]

- High Processing Temperatures: Engineering plastics often require high processing temperatures, which can be high enough to cause some solvent dyes to sublimate.
- Dye Properties: The tendency to sublimate varies between different dyes.

Troubleshooting Steps:

- Select a High-Performance Dye: Solvent Red 179 is noted for good heat resistance, but if sublimation persists, consider a dye with even higher sublimation fastness.
- Minimize Processing Temperature: Operate at the lowest possible temperature that still allows for complete melting and good part formation.[10]
- Ensure Proper Ventilation: Adequate ventilation around the molding equipment can help to remove sublimated dye particles.
- Regular Mold Cleaning: Implement a regular cleaning schedule for the mold to prevent the buildup of dye deposits, which can cause surface defects on parts.

Frequently Asked Questions (FAQs)

Q1: What is dye migration?

Dye migration is the physical movement of a colorant from the interior of a plastic part to its surface or into an adjacent material in contact with it.[\[6\]](#) This can result in a tacky or colored surface, color transfer to other objects, and a reduction in the color intensity of the original part.

Q2: What are the primary factors that influence dye migration?

Several factors can influence dye migration:

- Polymer Crystallinity: Crystalline polymers allow for more molecular movement, making them more prone to dye migration than amorphous polymers.[\[7\]](#)
- Temperature: Higher temperatures, both during processing and in the end-use environment, increase the energy of dye molecules and facilitate their movement.[\[9\]](#)
- Plasticizers and Additives: The presence of plasticizers can soften the polymer matrix, creating pathways for the dye to migrate.[\[8\]](#)
- Dye Solubility and Concentration: If the dye concentration exceeds its solubility limit in the polymer at a given temperature, the excess dye is more likely to migrate.[\[7\]](#)

Q3: In which plastics is Solvent Red 179 most effective for minimizing migration?

Solvent Red 179 is recommended for use in a variety of engineering plastics where it exhibits good stability and migration resistance.[\[2\]](#) These include:

- Polystyrene (PS)[\[4\]](#)
- Acrylonitrile Butadiene Styrene (ABS)[\[4\]](#)
- Polycarbonate (PC)[\[4\]](#)
- Polymethyl Methacrylate (PMMA)[\[4\]](#)
- Polyethylene Terephthalate (PET)[\[4\]](#)
- Polyamide (PA6, PA66)[\[4\]](#)

It is generally less suitable for highly crystalline or heavily plasticized polymers without careful formulation and testing.

Q4: How can I proactively select materials to prevent dye migration?

To minimize the risk of dye migration from the outset:

- Choose Amorphous Polymers: Whenever the application allows, select amorphous polymers like PC, PS, or ABS, which inherently restrict dye movement.[\[6\]](#)
- Select High-Performance Dyes: Use dyes with high heat stability and good migration resistance ratings, such as Solvent Red 179.[\[2\]](#)
- Use Compatible Additives: Ensure that any required additives, like plasticizers or slip agents, are compatible with the chosen dye and have low migration characteristics themselves.
- Consider Masterbatches: Using a pre-dispersed color masterbatch can lead to better dissolution and more uniform distribution of the dye, reducing the chances of localized supersaturation.[\[2\]](#)

Experimental Protocols

Protocol 1: Contact Migration Test (Plate-to-Plate)

This test evaluates the transfer of color from a colored plastic specimen to an uncolored plastic specimen upon contact under specified conditions of temperature and pressure.

Materials:

- Compression molder or injection molding machine
- Test plaques (50mm x 50mm x 2mm) of plastic colored with Solvent Red 179
- Uncolored test plaques of the same plastic, or a white-pigmented (e.g., with TiO2) version
- Oven capable of maintaining a constant temperature (e.g., 80°C)

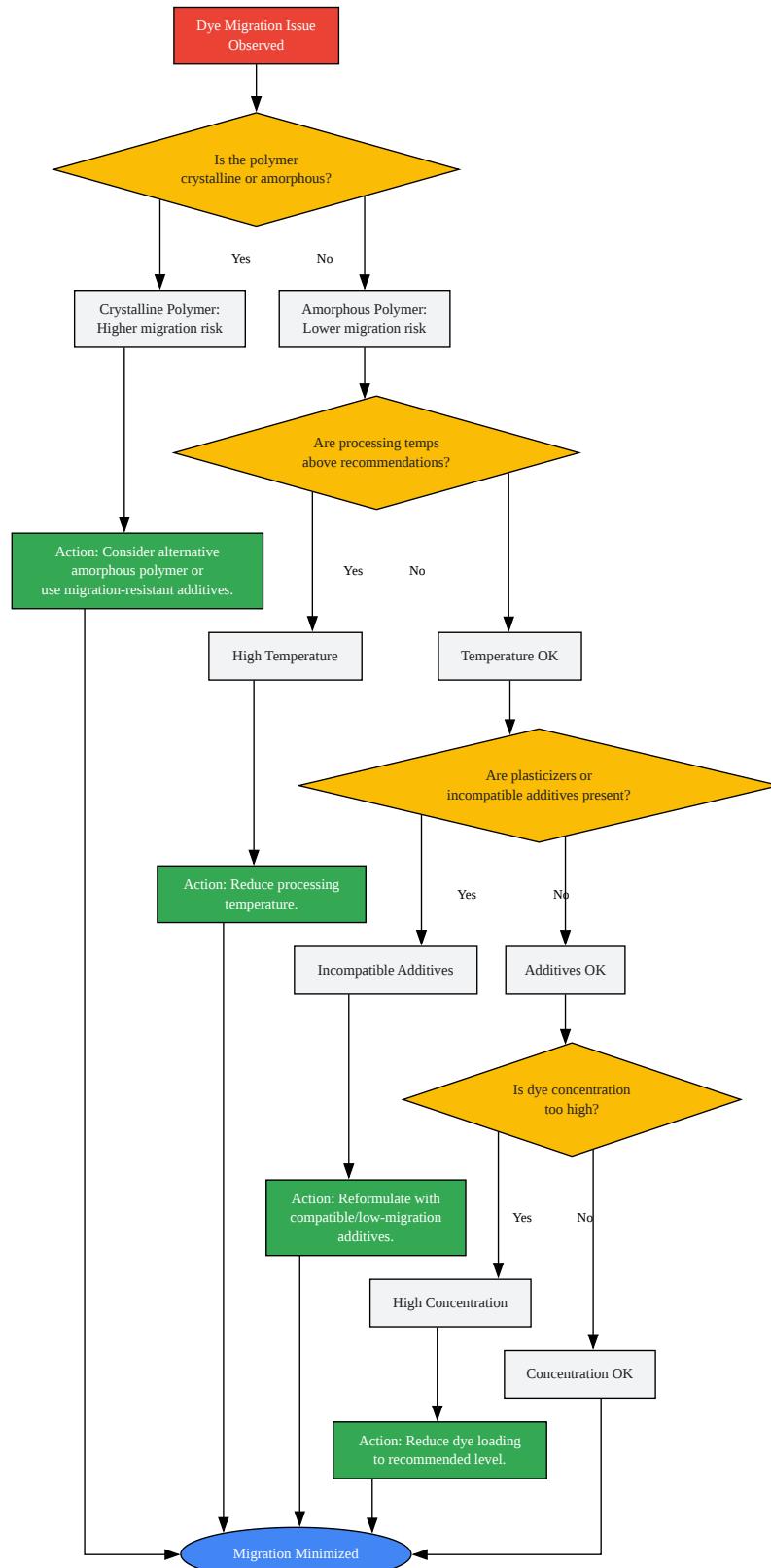
- Glass plates
- Weights (to apply approximately 5 kPa pressure)
- Colorimeter or spectrophotometer

Methodology:

- Specimen Preparation: Produce flat, smooth plaques of the colored plastic and the uncolored/white contact plastic.
- Assembly: Place a colored plaque in direct contact with an uncolored/white plaque. Sandwich this assembly between two clean glass plates.
- Applying Pressure: Place a weight on top of the glass plates to ensure uniform contact and pressure.
- Incubation: Place the entire assembly in an oven at a predetermined temperature (e.g., 80°C) for a specified duration (e.g., 24 hours). The temperature should be chosen based on the end-use application of the plastic part.
- Cooling and Evaluation: After the incubation period, remove the assembly from the oven and allow it to cool to room temperature.
- Assessment: Separate the plaques and visually inspect the uncolored/white plaque for any color staining.
- Quantitative Analysis: Use a colorimeter to measure the color change (ΔE) *on the surface of the uncolored/white plaque*. A higher ΔE value indicates a greater degree of dye migration.

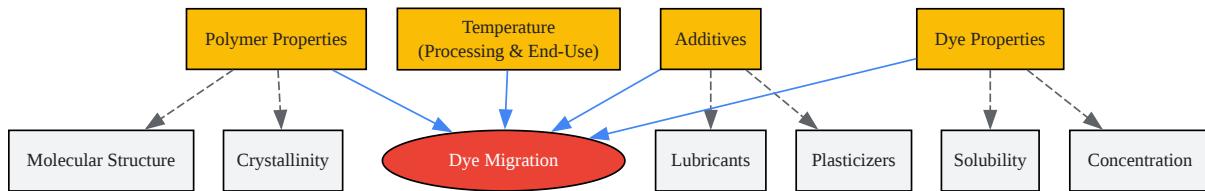
Protocol 2: Solvent Extraction Test

This test determines the amount of dye that leaches from a plastic material into a liquid solvent, simulating contact with liquids.

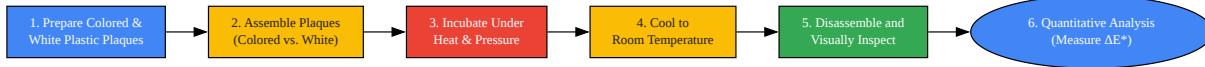

Materials:

- Plastic specimens colored with Solvent Red 179 (e.g., pellets, films, or plaques of known surface area)
- Food-simulating solvents (e.g., 10% ethanol, 50% ethanol, 3% acetic acid, or vegetable oil, as per relevant regulations like FDA or EU standards)[12]
- Glass migration cells or vials with inert caps[12]
- Shaking incubator or oven
- UV-Vis Spectrophotometer
- Analytical balance

Methodology:


- Sample Preparation: Accurately weigh the plastic specimen and/or measure its surface area.
- Extraction Setup: Place the specimen into a glass vial and add a specific volume of the chosen solvent, ensuring the specimen is fully immersed.[12]
- Incubation: Seal the vial and place it in an incubator at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 10 days). The conditions should be selected to represent the intended use or regulatory requirements.
- Analysis:
 - After incubation, remove an aliquot of the solvent.
 - Create a calibration curve for Solvent Red 179 in the same solvent using known concentrations.
 - Measure the absorbance of the solvent aliquot using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for Solvent Red 179.
- Calculation: Use the calibration curve to determine the concentration of the migrated dye in the solvent. Express the result as mg of dye per kg of food simulant or mg of dye per dm² of the plastic surface area.

Visualizations


[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for diagnosing and resolving dye migration issues.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the migration of Solvent Red 179 in plastics.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent red 179|CAS NO.89106-94-5 [xcolorpigment.com]
- 2. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]
- 3. Solvent Red 179 Dyes | CAS 6829-22-7, 89106-94-5 Manufacturers in Mumbai, India [colorantsgroup.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Solvent red 179 TDS|Solvent red 179 from Chinese supplier and producer - SOLVENT RED DYES - Enoch dye [enochdye.com]

- 6. Basic Requirements for Plastic Colorants—Migration - Industry News [pigmentchemical.com]
- 7. The reasons for pigment precipitation in the plastics industry - Knowledge [dyestuffscn.com]
- 8. usmasterbatch.com [usmasterbatch.com]
- 9. zdigitizing.com [zdigitizing.com]
- 10. printexpress.pl [printexpress.pl]
- 11. News - Causes and solutions of nine common problems in Color Masterbatch [sanowax.com]
- 12. infinitalab.com [infinitalab.com]
- To cite this document: BenchChem. [Technical Support Center: Minimizing Dye Migration with Solvent Red 179]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553296#minimizing-dye-migration-in-plastics-colored-with-solvent-red-179]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

